molecular formula C12H18N2O B1194727 Oxotremorine CAS No. 70-22-4

Oxotremorine

Cat. No. B1194727
CAS RN: 70-22-4
M. Wt: 206.28 g/mol
InChI Key: RSDOPYMFZBJHRL-UHFFFAOYSA-N
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Description

Oxotremorine is a synthetic drug that acts as a selective muscarinic acetylcholine receptor agonist . It produces ataxia, tremor, and spasticity, similar to those symptoms seen in Parkinsonism, and has thus become a research tool in experimental studies aimed at determining more effective anti-Parkinsonian drugs . It is used especially in pharmacological research to induce tremors characteristic of Parkinson’s disease .


Molecular Structure Analysis

Oxotremorine has a molecular formula of C12H18N2O . The structure includes a pyrrolidin-2-one group attached to a 4-pyrrolidin-1-ylbut-2-yn-1-yl group .


Physical And Chemical Properties Analysis

Oxotremorine has a molecular weight of 206.289 g/mol . It is a solid substance . The compound should be stored at 4°C, sealed, and away from moisture .

Scientific Research Applications

  • Partial Nicotinic Agonist on Cultured Chick Myotubes

    Oxotremorine acts as a partial agonist on nicotinic acetylcholine receptors in chick myotubes, suggesting its potential use in studying cholinergic systems (Häggblad, Eriksson, & Heilbronn, 2009).

  • Influence by Hormonal Status

    The effects of oxotremorine on conditioning avoidance responses and motor behaviors in rats are influenced by hormonal status, especially in relation to the estrous cycle and estradiol replacement (Dı́az-Véliz, Dussaubat, & Mora, 1995).

  • Responses in Mammalian Sympathetic Neurons

    In mammalian sympathetic neurons, oxotremorine methiodide, a variant of oxotremorine, acts as both a nicotinic and muscarinic receptor agonist, indicating its complex action on cholinergic receptors (Xian, Coggan, Knoper, & Kreulen, 1994).

  • No Enhancement of Acetylcholine Release

    Contrary to previous findings, oxotremorine does not significantly change acetylcholine release from rat diaphragm preparations, challenging some earlier interpretations of its mechanism of action (Gundersen & Jenden, 1980).

  • Muscarinic Presynaptic Inhibition

    Oxotremorine demonstrates muscarinic presynaptic inhibition of synaptic transmission in the myenteric plexus of the guinea-pig ileum, contributing to our understanding of gastrointestinal cholinergic neurotransmission (Morita, North, & Tokimasa, 1982).

  • Increase in Striatal Homovanillic Acid Concentration

    In the striatum of rats, oxotremorine increases the concentration of homovanillic acid, a dopamine metabolite, indicating its influence on dopaminergic pathways (Nose & Takemoto, 1974).

  • Cerebral Blood Flow Alteration

    Oxotremorine increases cerebral blood flow in cats via a muscarinic mechanism involving stimulation of nitric oxide synthase, highlighting its potential relevance in cerebral vascular studies (Tietjen, Kirsch, Clavier, & Traystman, 1995).

Safety And Hazards

Oxotremorine is considered dangerous. It is fatal if inhaled, in contact with skin, or if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Oxotremorine has been used in research to study its neuroprotective effects in an in vitro model of Alzheimer’s Disease . It has been found to enhance cell survival, increase neurite length, and counteract DNA fragmentation induced by Aβ 1-42 peptide . These results suggest that Oxotremorine, by modulating cholinergic neurotransmission, survival, oxidative stress response, and mitochondria functionality, may represent a novel multi-target drug able to achieve a therapeutic synergy in Alzheimer’s Disease .

properties

IUPAC Name

1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-2,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDOPYMFZBJHRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCN2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220252
Record name Oxotremorine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxotremorine

CAS RN

70-22-4
Record name Oxotremorine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70-22-4
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Record name Oxotremorine
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Record name Oxotremorine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330497
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Record name Oxotremorine
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Record name 1-(4-(pyrrolidin-1-yl)but-2-ynyl)pyrrolidin-2-one
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Record name OXOTREMORINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,500
Citations
AK Cho, WL Haslett, DJ Jenden - Journal of Pharmacology and …, 1962 - Citeseer
METhODs. Eleven cats and 9 mongrel(logs of either sex were used in evaluating the cardiovascular effects of oxot remori ne These animals were anesthetized with either a-cluloralose …
Number of citations: 191 citeseerx.ist.psu.edu
C Dallanoce, P Conti, M De Amici, C De Micheli… - Bioorganic & medicinal …, 1999 - Elsevier
Two subseries of nonquaternized (5a–10a) and quaternized derivatives (5b–10b) related to oxotremorine and oxotremorine-M were synthesized and tested. The agonist potency at the …
Number of citations: 57 www.sciencedirect.com
R Dahlbom, Å Lindquist, S Lindgren, U Svensson… - Experientia, 1974 - Springer
… tremor induced by oxotremorine, and for mydriatic activity, according to methods described previously a,5 and the dose required to produce oxotremorine blockade and mydriasis was …
Number of citations: 18 link.springer.com
G Lundgren, M Malmberg - Biochemical Pharmacology, 1968 - Elsevier
Under our experimental conditions rat brain normally contains 14.4 ± 1.3 (M ± SD) mμmole acetylcholine (AcCh)/g. If oxotremorine (OT), 2 mg/kg body wt. ip, is given to rats, this …
Number of citations: 15 www.sciencedirect.com
B Lockhart, M Closier, K Howard, C Steward… - Naunyn-Schmiedeberg's …, 2001 - Springer
… -oxotremorine-M and [3H]-quinuclinidyl benzilate binding in rat brain membranes. The [3H]-quinuclinidyl benzilate/[3H]-oxotremorine-… the inhibition of [3H]-oxotremorine-M binding in the …
Number of citations: 37 link.springer.com
BM Nilsson, HM Vargas, B Ringdahl… - Journal of medicinal …, 1992 - ACS Publications
… to an accessory receptor binding site in any of the novel oxotremorine derivatives used in this study. … dose in mice) seems to be good within the series of phenyl-substituted oxotremorine …
Number of citations: 104 pubs.acs.org
R Zwart, H Reed, E Sher - Biochemical and biophysical research …, 2018 - Elsevier
… oxotremorine-M is able to directly potentiate NMDA receptors. Oxotremorine, which is a close analogue of oxotremorine… methyl ammonium moiety present in oxotremorine-M is important …
Number of citations: 11 www.sciencedirect.com
F Brown, M Clark, D Graves, M Hadley… - Drug Development …, 1988 - Wiley Online Library
… oxotremorine (a potent muscarinic agonist with marked CNS actions) were examined for inhibition of ligand binding in rat cortex membranes using 3H-oxotremorine… for the oxotremorine …
Number of citations: 12 onlinelibrary.wiley.com
B Ringdahl, M Roch, DJ Jenden - Journal of medicinal chemistry, 1988 - ACS Publications
… analogues of oxotremorine were able to pass … oxotremorine. In fact, the 4-chlorobutylamine 7, after iv administration, appeared to be distributed to the brain as efficiently as oxotremorine …
Number of citations: 19 pubs.acs.org
SK Fisher, JC Figueiredo… - Journal of …, 1984 - Wiley Online Library
… The quaternary N + analogs, oxotremorine‐M and its N‐methylacetamide derivative, were … as oxotremorine. In contrast, methyl substitution of the pyrrolidone ring of oxotremorine …
Number of citations: 149 onlinelibrary.wiley.com

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